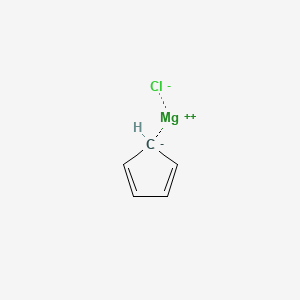
Cyclopentadienylmagnesium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadienylmagnesium chloride is a useful research compound. Its molecular formula is C12H26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organometallic Chemistry
Catalytic Reactions : Cyclopentadienylmagnesium chloride is utilized as a catalyst in several organic reactions, including cross-coupling and polymerization processes. Its ability to stabilize different oxidation states makes it effective for facilitating electron transfer reactions. For instance, it has been employed in the synthesis of complex organic molecules through Grignard reactions, where it acts as a source of magnesium ions .
Synthesis of Magnesium-Containing Compounds : This compound serves as a precursor for the preparation of various magnesium-containing organometallic reagents. Its unique structure allows for the formation of stable complexes with other metals, enhancing its utility in synthetic chemistry .
Material Science
Polymer Production : this compound is instrumental in the production of advanced polymers. It has been used to synthesize high-performance materials by facilitating polymerization reactions that yield materials with desirable mechanical and thermal properties. The compound's reactivity allows for the precise incorporation of magnesium into polymer backbones, which can improve material characteristics .
High-Tech Applications : The compound is also a critical component in the development of magnesium-based materials used in electronics and aerospace industries. Its role as a p-doping precursor for gallium nitride (GaN) materials highlights its importance in semiconductor manufacturing .
Biological Applications
Antimicrobial Activity : Recent studies suggest that this compound may possess antibacterial properties due to its ability to interact with bacterial membranes or enzymes essential for bacterial survival. This potential opens avenues for developing new antimicrobial agents based on its derivatives.
Antitumor Efficacy : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Mechanistic studies indicate that these compounds induce oxidative stress and apoptosis, suggesting their potential use in cancer therapy.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of bis(cyclopentadienyl)magnesium derivatives against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis through oxidative stress mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via ROS generation |
| A549 | 20 | Inhibition of cell proliferation |
| HeLa | 10 | Activation of caspase pathways |
Case Study 2: Polymer Synthesis
In a notable application, this compound was used to catalyze the polymerization of diene monomers resulting in high yields of 1,2-disubstituted cyclopentanes. This process not only showcased moderate to high yields but also highlighted the potential for developing new therapeutic agents based on these structures.
Summary
This compound is a versatile organometallic compound with extensive applications across various fields, including organic synthesis, material science, and biological research. Its unique properties facilitate complex chemical reactions and enable the development of innovative materials and therapeutic agents. Ongoing research continues to explore its potential, particularly in medical applications targeting cancer treatment and antimicrobial activity.
Propiedades
Número CAS |
11112-17-7 |
|---|---|
Fórmula molecular |
C12H26 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















